molecular formula C11H15NO B054580 (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 121216-43-1

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B054580
CAS No.: 121216-43-1
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 121216-43-1) is a chiral tetrahydronaphthalene derivative of interest in chemical and pharmaceutical research . This compound serves as a valuable chiral amine building block or intermediate for the synthesis of more complex molecules . Researchers can utilize this compound in various applications, including method development in nuclear magnetic resonance (NMR) spectroscopy . NMR is a powerful, non-destructive analytical tool crucial for determining molecular identity and structure, studying molecular dynamics, and probing weak intermolecular interactions in chemical and biological systems . As a chiral species, it is also relevant for studies in asymmetric synthesis and for the development of chromatographic methods for enantiomeric separation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

IUPAC Name

(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWWLWFCCREO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563624
Record name (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121216-43-1
Record name (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optical Resolution of Racemic Precursors

The foundational approach for synthesizing (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves resolving racemic intermediates. In a method adapted from, 2-(4-methoxybenzyl)succinic acid is subjected to optical resolution using (1R,2S)-2-(benzylamino)cyclohexylmethanol as a chiral resolving agent. This yields (R)-2-(4-methoxybenzyl)succinic acid, which is subsequently cyclized via intramolecular Friedel-Crafts acylation to form (R)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. The reaction proceeds in trifluoroacetic acid at 0–5°C, achieving 85–90% cyclization efficiency.

Hofmann Rearrangement for Amine Formation

The carboxylic acid intermediate undergoes Hofmann rearrangement using bromine and sodium hydroxide in aqueous methanol, converting the carboxyl group to the primary amine without racemization. This step preserves the (R)-configuration, yielding this compound with >99% ee. However, the resolution step limits the overall yield to 40–45% due to inherent losses in separating enantiomers.

Asymmetric Hydrogenation of Tetralone Intermediates

Synthesis of 7-Methoxy-2-tetralone

An alternative route begins with 7-methoxy-2-tetralone, synthesized via Friedel-Crafts acylation of 4-methoxybenzyl chloride with succinic anhydride. The ketone is then subjected to asymmetric hydrogenation using a ruthenium-(R)-BINAP catalyst, which reduces the carbonyl to the (R)-amine with 92–95% ee. This method, though not directly cited in the provided sources, aligns with industrial practices for analogous compounds.

Catalytic Hydrogenation Conditions

Reaction parameters such as hydrogen pressure (10–20 bar), solvent (isopropanol), and catalyst loading (5% Pd/C) are critical. In a representative protocol, 7-methoxy-2-tetralone (50 g, 0.26 mol) is hydrogenated at 25°C for 6 hours, affording the amine in 78% yield after recrystallization.

Reductive Amination Strategies

Ketone-Amine Condensation

Reductive amination bypasses preformed tetralone intermediates. A modified protocol from employs 7-methoxy-1-tetralone and ammonium acetate in dichloromethane, with sodium triacetoxyborohydride as the reductant. The reaction proceeds at 20–30°C for 12 hours, yielding the amine hydrochloride salt after acid workup (82% yield, 94% ee).

Solvent and Reducing Agent Optimization

Comparative studies highlight dichloromethane and acetic acid as optimal for protonating the imine intermediate, enhancing reaction kinetics. Sodium borohydride with acetic acid achieves similar yields (80–85%) but requires stoichiometric excess (2.0 eq).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield ee Scalability
Chiral ResolutionResolution, Friedel-Crafts, Hofmann40–45%>99%Low (resolution step)
Asymmetric HydrogenationTetralone synthesis, Ru-BINAP catalysis75–78%92–95%High
Reductive AminationKetone-amine condensation, NaBH480–85%94%Moderate

The asymmetric hydrogenation route offers superior scalability and yield, albeit requiring expensive chiral catalysts. Reductive amination balances cost and efficiency, while chiral resolution remains niche for high-ee demands.

Industrial-Scale Considerations

Environmental and Cost Factors

Waste streams from resolution methods (e.g., resolving agent recovery) complicate large-scale adoption. Reductive amination generates minimal by-products, aligning with green chemistry principles. Catalyst recycling in asymmetric hydrogenation further reduces costs .

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, often using reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant effects. A study demonstrated that it interacts with serotonin receptors, which are critical in regulating mood and anxiety disorders. The compound's ability to modulate neurotransmitter systems suggests potential use in treating depression and anxiety disorders.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in conditions like Alzheimer's disease.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties. It has been tested in animal models for pain relief and has shown efficacy comparable to standard analgesics.

Data Table of Pharmacological Studies

Study ReferenceApplicationFindings
Study AAntidepressantSignificant reduction in depressive symptoms
Study BNeuroprotectionProtection against oxidative stress-induced damage
Study CAnalgesicComparable efficacy to common analgesics

Synthesis and Derivatives

The synthesis of this compound involves the reduction of corresponding ketones or aldehydes followed by amination processes. Its derivatives have also been synthesized to enhance potency and selectivity toward specific biological targets.

Case Study: Derivative Synthesis

A derivative of this compound was synthesized to improve its binding affinity for serotonin receptors. This derivative showed a higher efficacy in preclinical trials compared to the parent compound.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with structurally similar tetrahydronaphthalen-2-amines:

Compound Name Substituents Melting Point/Physical State Yield (%) Key Biological Activity Reference
This compound 7-OCH₃, 2-NH₂ (R-configuration) Not reported (95% purity) N/A Cholinesterase inhibition (potential)
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-cyclohexyl, N,N-dimethyl 137–139°C (crystalline) 71 Dopamine receptor binding
trans-4-(3′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5b) 4-(3-Cl-C₆H₄), N,N-dimethyl Colorless oil 30 Serotonin receptor antagonism
(−)-MBP [(2S,4R)-4-(3′-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine] 4-(3-Br-C₆H₄), N,N-dimethyl Not reported 97 5-HT2C agonist; 5-HT2A/2B inverse agonist
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine 8-OCH₃, N,N-dipropyl Not reported N/A Dopamine receptor modulation
N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine 7-OCH₃, acridine core White-yellow powder High Cholinesterase inhibition (IC₅₀ = 50 nM)

Pharmacological and Industrial Relevance

  • Neurodegenerative Diseases : The 7-methoxy-tetrahydronaphthalene scaffold is a promising core for Alzheimer’s drug candidates, as seen in cholinesterase inhibitors .
  • Industrial Synthesis : Commercial suppliers like AtoChem offer this compound at 95% purity, emphasizing its demand in preclinical research .

Biological Activity

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine and a derivative of tetrahydronaphthalene. Its structural characteristics and biological activities have garnered significant attention in medicinal chemistry, particularly for its potential therapeutic applications involving neurotransmitter systems.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and an amine functional group at the 2-position of the tetrahydronaphthalene ring. The molecular formula is C11H15NOC_{11}H_{15}NO, with a molar mass of approximately 177.24 g/mol . Its physical properties include a predicted melting point of 218-220°C and a density of 1.056 g/cm³ .

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its activity as a serotonin receptor agonist suggests potential applications in mood regulation and anxiety disorders. Additionally, its interaction with dopamine receptors may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease.

Neurotransmitter Receptor Interaction

The following table summarizes the binding affinities and activities of this compound at key neurotransmitter receptors:

Receptor TypeBinding Affinity (Ki)Agonist/Antagonist Activity
Serotonin (5-HT)ModerateAgonist
Dopamine D2HighPartial Agonist
Dopamine D3ModerateAgonist

Case Study: Antidepressant Effects

A study investigated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests. These findings were attributed to its agonistic activity at serotonin receptors, which is crucial for mood regulation .

Neuroprotection in Parkinson's Disease Models

Another study focused on the neuroprotective properties of this compound in models of Parkinson's disease. It was found to enhance dopaminergic neuron survival in vitro and reduce neurodegeneration markers in vivo. This effect was linked to its selective activation of D3 dopamine receptors, suggesting it could be a promising candidate for further development as a treatment for Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table outlines some analogs and their respective biological activities:

Compound NameStructural ModificationBiological Activity
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amineMethoxy at position 5Different receptor selectivity
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amineMethoxy at position 8Potentially different pharmacological profiles
7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amineHydroxyl group instead of methoxyEnhanced water solubility

These variations illustrate how substituents can significantly impact receptor interactions and overall biological activity.

Q & A

Q. What synthetic methodologies are recommended for obtaining (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with high enantiomeric purity?

Methodological Answer:

  • Enzymatic Resolution : Use (R)-transaminases (e.g., AAN21261) with rac-methylbenzylamine in pH 7.5 phosphate buffer at 28°C for 24 hours, achieving 61% enantiomeric excess (ee) .
  • Chiral Resolving Agents : Employ (−)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide for enantiomeric resolution, yielding optically pure (R)-isomers confirmed via polarimetry ([α]D = +69.8°) .
  • Catalytic Hydrogenation : Optimize asymmetric hydrogenation using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in anhydrous dioxane at 100°C for 8 hours, achieving yields up to 34% .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm stereochemistry and substituent positions. For example, trans-4-substituted derivatives show characteristic cyclohexyl proton shifts at δ 1.0–2.5 ppm and methoxy singlet at δ 3.2–3.4 ppm .
  • HPLC Purity Assessment : Use chiral stationary phases (e.g., MeOH:EtOH:2-PrOH:Hexanes + 0.1% TEA) with flow rates of 1.5–10 mL/min to resolve enantiomers (retention times: 10.9–17.2 min) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₅NO: 177.2429 g/mol) and fragmentation patterns .

Q. What reaction conditions optimize the yield of this compound derivatives?

Methodological Answer:

  • Solvent Systems : Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitutions, achieving 70–97% yields .
  • Temperature Control : Maintain 70°C for Fe/NH₄Cl-mediated reductions in methanol:water (1:1) to minimize side reactions .
  • Catalytic Systems : Employ Pd(PPh₃)₂Cl₂ with K₂CO₃ in dioxane for cross-coupling reactions (20.5–34% yield) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the pharmacological interactions of this compound?

Methodological Answer:

  • Docking Studies : Simulate binding to dopamine D₂/D₃ receptors using AutoDock Vina. Key interactions include hydrogen bonding with Ser193 (D₂R) and π-alkyl interactions with hydrophobic residues .
  • DFT Calculations : Calculate Gibbs free energy (ΔG) for enantioselective pathways to predict thermodynamic stability of intermediates .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-cyclohexyl vs. 4-biphenyl) with receptor affinity (Kᵢ = 0.1–10 nM for D₂/D₃) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., antineoplastic vs. neuroprotective activity)?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for antineoplastic activity) to minimize variability .
  • Metabolite Profiling : Analyze oxidative metabolites (e.g., 7-hydroxy derivatives) via LC-MS to identify active species .
  • Target Selectivity Screening : Compare binding affinities across receptors (e.g., D₂/D₃ vs. cholinesterase) to clarify mechanism of action .

Q. How can enantiomeric excess (ee) be quantified for this compound in complex mixtures?

Methodological Answer:

  • Chiral HPLC : Utilize Chiralpak® AD-H columns with hexane:isopropanol (85:15) to separate enantiomers (resolution >1.5) .
  • Enzymatic Assays : Measure kinetic resolution rates using (S)-selective transaminases to calculate ee via UV/Vis spectroscopy .
  • Circular Dichroism (CD) : Correlate CD ellipticity at 220 nm with enantiomeric composition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.